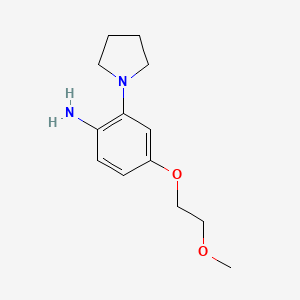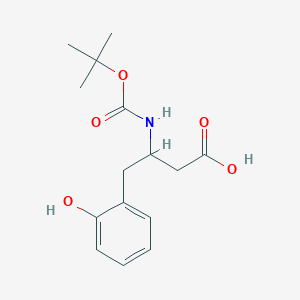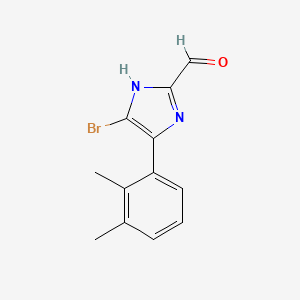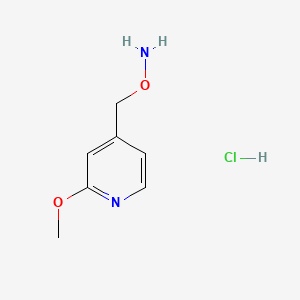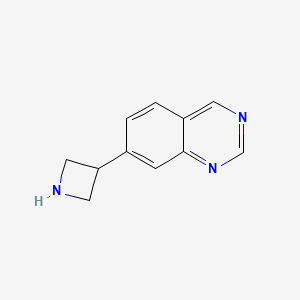
7-(3-Azetidinyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-Azetidinyl)quinazoline is a heterocyclic compound that features a quinazoline core structure with an azetidine ring attached at the 7th position. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The incorporation of an azetidine ring can further enhance the biological activity and pharmacokinetic properties of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Azetidinyl)quinazoline typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through various methods, including the reaction of anthranilic acid with formamide or the cyclization of 2-aminobenzonitrile.
Introduction of Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and transition-metal-catalyzed reactions can also enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
7-(3-Azetidinyl)quinazoline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, sodium hydride, and other bases.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds .
科学研究应用
7-(3-Azetidinyl)quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-(3-Azetidinyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
Quinazoline: The parent compound with a wide range of biological activities.
Quinazolinone: A derivative with a carbonyl group at the 4th position, known for its anticancer and antimicrobial properties.
Azetidinyl-quinazolinone: A hybrid compound with both azetidine and quinazolinone moieties, exhibiting enhanced biological activity.
Uniqueness
7-(3-Azetidinyl)quinazoline is unique due to the presence of the azetidine ring, which can enhance its pharmacokinetic properties and biological activity compared to other quinazoline derivatives. The combination of the quinazoline core and the azetidine ring provides a versatile scaffold for the development of new therapeutic agents.
属性
分子式 |
C11H11N3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
7-(azetidin-3-yl)quinazoline |
InChI |
InChI=1S/C11H11N3/c1-2-9-4-13-7-14-11(9)3-8(1)10-5-12-6-10/h1-4,7,10,12H,5-6H2 |
InChI 键 |
BIADCZQJVQYVOU-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=CC3=NC=NC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


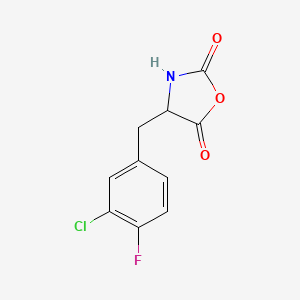
![2-Tetrazolo[1,5-a]pyridin-5-ylethanol](/img/structure/B13716602.png)
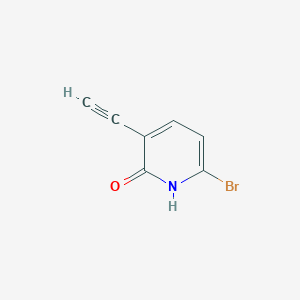

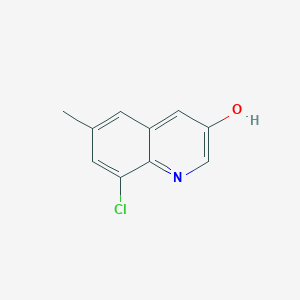


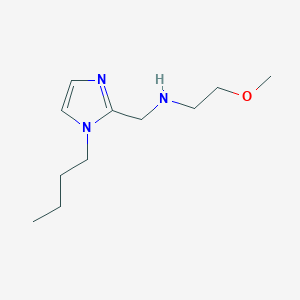
![N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13716635.png)
